molecular formula C17H26N2O2 B7512823 2,6-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)morpholine-4-carboxamide

2,6-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)morpholine-4-carboxamide

Cat. No. B7512823
M. Wt: 290.4 g/mol
InChI Key: CIHORNHWHVMWPW-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)morpholine-4-carboxamide is a chemical compound that has been widely used in various scientific research applications. It is commonly referred to as DMCM, and its chemical formula is C18H28N2O2. DMCM belongs to the class of morpholine derivatives, which are known for their diverse biological activities.

Mechanism of Action

DMCM acts as a competitive antagonist of the α4β3δ subunit of GABA-A receptors, binding to the receptor with high affinity and preventing the binding of GABA. This results in a reduction in the inhibitory neurotransmission mediated by GABA, leading to an increase in neuronal excitability. The mechanism of action of DMCM has been extensively studied, and it has been shown to have a high degree of selectivity for the α4β3δ subunit.
Biochemical and Physiological Effects:
DMCM has been shown to have a wide range of biochemical and physiological effects, primarily related to its action as a GABA-A receptor antagonist. It has been shown to increase neuronal excitability, leading to enhanced seizure susceptibility in animal models. DMCM has also been shown to have anxiogenic effects in animal models, suggesting a potential role in the treatment of anxiety disorders. Additionally, DMCM has been shown to have analgesic properties, potentially through its effects on GABA-A receptor-mediated pain pathways.

Advantages and Limitations for Lab Experiments

DMCM has several advantages as a pharmacological tool for scientific research. Its high selectivity for the α4β3δ subunit of GABA-A receptors makes it a valuable tool for investigating the physiological and pharmacological roles of this subunit. Additionally, its well-characterized mechanism of action and extensive use in scientific research make it a reliable and widely available tool. However, DMCM also has some limitations, primarily related to its potential for off-target effects and its complex pharmacokinetics.

Future Directions

There are several potential future directions for research on DMCM. One area of interest is the potential therapeutic applications of DMCM, particularly in the treatment of anxiety disorders and pain. Additionally, further research is needed to fully understand the physiological and pharmacological roles of the α4β3δ subunit of GABA-A receptors and the potential implications for the development of novel therapeutic agents. Finally, the development of new and improved analogs of DMCM may provide valuable tools for investigating the function of GABA-A receptors and their potential therapeutic applications.

Synthesis Methods

DMCM can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenyl isocyanate with morpholine in the presence of a base. The resulting intermediate is then treated with propan-2-ylmagnesium bromide, followed by reaction with 4-chlorobutyryl chloride to obtain the final product.

Scientific Research Applications

DMCM has been extensively used in scientific research as a pharmacological tool to study the function of GABA-A receptors. GABA-A receptors are ionotropic receptors that are widely distributed in the central nervous system and play a crucial role in regulating neuronal activity. DMCM acts as a selective antagonist of GABA-A receptors, specifically targeting the α4β3δ subunit. This makes it a valuable tool for investigating the physiological and pharmacological roles of this subunit in GABA-A receptor function.

properties

IUPAC Name

2,6-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-11(2)15-8-6-7-12(3)16(15)18-17(20)19-9-13(4)21-14(5)10-19/h6-8,11,13-14H,9-10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHORNHWHVMWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=C(C=CC=C2C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)morpholine-4-carboxamide

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